molecular formula C8H4Br2F2O2 B1409870 3,4-Dibromo-2,5-difluorophenylacetic acid CAS No. 1803783-39-2

3,4-Dibromo-2,5-difluorophenylacetic acid

Cat. No. B1409870
CAS RN: 1803783-39-2
M. Wt: 329.92 g/mol
InChI Key: IFHOCKXIMBBWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-2,5-difluorophenylacetic acid (DBDFPAA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a halogenated compound that is structurally similar to the naturally occurring phenylacetic acid. DBDFPAA is used in a wide range of biochemical and physiological studies, as well as in the synthesis of various pharmaceuticals and other compounds. Its unique properties make it a useful tool for researchers in many fields.

Mechanism of Action

3,4-Dibromo-2,5-difluorophenylacetic acid is known to interact with a variety of enzymes and substrates. It is believed that it binds to the active site of enzymes and inhibits their activity. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of a covalent bond between the compound and the enzyme. This bond is believed to be reversible, allowing the enzyme to be reactivated after the compound is removed.
Biochemical and Physiological Effects
3,4-Dibromo-2,5-difluorophenylacetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and lipase. Additionally, it has been found to inhibit the activity of several transporters, including the Na+/K+ ATPase, the Na+/H+ exchanger, and the Ca2+/Mg2+ ATPase. Finally, it has been found to have an effect on the activity of several receptors, including the GABA A receptor and the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

3,4-Dibromo-2,5-difluorophenylacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive, and its effects on enzymes and transporters are not always consistent.

Future Directions

Future research on 3,4-Dibromo-2,5-difluorophenylacetic acid could focus on further elucidating its mechanism of action and its effects on enzymes and transporters. Additionally, further studies could be carried out to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to investigate its effects on other receptors and its potential toxicity in vivo.

Scientific Research Applications

3,4-Dibromo-2,5-difluorophenylacetic acid has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in biochemical and physiological studies. It is also used in the study of enzyme kinetics, as well as in the study of enzyme-substrate interactions. Additionally, it has been used in the study of the metabolism of drugs and other compounds, as well as in the study of drug transport.

properties

IUPAC Name

2-(3,4-dibromo-2,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-6-4(11)1-3(2-5(13)14)8(12)7(6)10/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHOCKXIMBBWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2,5-difluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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